2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid
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Description
2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid, also known as IPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is chemically similar to ibuprofen. However, unlike ibuprofen, IPPAA has shown to have unique pharmacological properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, the core structure of this compound, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are frequently used due to their diverse biological activities .
Coordination Chemistry
Pyrazoles are also utilized in coordination chemistry, where they can act as ligands to form complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize a variety of organometallic compounds .
Synthesis of Heterocyclic Chalcones
This compound can be used in the synthesis of diverse pyrazole-based chalcones . These chalcones can be further reacted to form other heterocyclic compounds .
Biological Activities
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Building Blocks in Chemistry
This compound is also used as a building block in the synthesis of other organic molecules .
Synthesis of Bis(Pyrazolyl)Methanes
This compound can be used in the synthesis of bis(pyrazolyl)methanes, which have several applications in various areas including pharmacy and agro-chemical industries .
properties
IUPAC Name |
2-[1-(2-methylpropyl)pyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)6-11-4-3-8(10-11)5-9(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSRDNEVCPTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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